molecular formula C22H18N4O3S B2416166 N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide CAS No. 868212-66-2

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide

Cat. No.: B2416166
CAS No.: 868212-66-2
M. Wt: 418.47
InChI Key: AYFDYYTXTYDMSS-UHFFFAOYSA-N
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Description

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide is a synthetic chemical reagent designed for research applications. This compound is built upon a sulfonamide scaffold, specifically derived from sulfamerazine, which is a known antibacterial agent . Sulfonamides, as a class, typically act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS) . This enzyme is essential for folate synthesis in bacteria, and its inhibition leads to a bacteriostatic effect, halting bacterial growth . The specific structural modification in this compound, featuring a 2-naphthamide group, suggests potential for enhanced or altered binding characteristics and physicochemical properties compared to the parent sulfamerazine. Researchers may be interested in this compound for exploring new antibacterial agents , investigating sulfonamide structure-activity relationships (SAR) , or developing novel enzyme inhibitors targeting other biological pathways. Recent research has shown that sulfonamide-pyrimidine hybrids can be designed and synthesized as potent inhibitors of enzymes like neuraminidase, a target for anti-influenza drugs, highlighting the broader research potential of this chemical class . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S/c1-15-12-13-23-22(24-15)26-30(28,29)20-10-8-19(9-11-20)25-21(27)18-7-6-16-4-2-3-5-17(16)14-18/h2-14H,1H3,(H,25,27)(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFDYYTXTYDMSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide typically involves multiple steps. One common method starts with the preparation of the intermediate 4-(4-methylpyrimidin-2-yl)sulfonamide, which is then reacted with 4-aminophenyl-2-naphthamide under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: This reaction involves replacing one functional group with another, which can be useful for creating derivatives of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce an amine derivative. Substitution reactions can result in a wide variety of products, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of chemistry, N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various reactions, such as nucleophilic substitutions and oxidations, makes it a useful reagent for studying reaction mechanisms and developing new synthetic methodologies.

Biology

The compound has been investigated for its potential biological activities, particularly in the context of cancer research. Studies have shown that it exhibits anti-angiogenic properties, which can inhibit the formation of new blood vessels that tumors require for growth. Additionally, it has demonstrated DNA cleavage activity, suggesting mechanisms that could lead to apoptosis in cancer cells .

Case Study: Anticancer Activity
A study published in a peer-reviewed journal explored the effects of this compound on tumor growth in vitro. The results indicated significant inhibition of cell proliferation in several cancer cell lines, with mechanisms involving DNA binding and disruption of replication processes.

Medicine

In medicinal chemistry, this compound is being evaluated as a potential anticancer agent. Its structural features allow it to interact with specific molecular targets involved in cancer progression. The compound's unique properties make it a candidate for further development into therapeutic agents aimed at treating various malignancies .

Industrial Applications

The unique properties of this compound also extend to industrial applications. Its stability and reactivity are advantageous for developing new materials and pharmaceuticals. The compound can be utilized in formulations requiring specific chemical interactions or as a precursor for other bioactive compounds.

Mechanism of Action

The mechanism of action of N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of key metabolic processes in bacteria or fungi, leading to their death or reduced growth .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)hexanamide
  • N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-4-nitrobenzamide
  • N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-[1,1-biphenyl]-4-carboxamide

Uniqueness

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide is unique due to its combination of sulfonamide and naphthamide groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide, a compound with the CAS number 825597-14-6, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is C24H27N5O4SC_{24}H_{27}N_{5}O_{4}S with a molecular weight of approximately 481.57 g/mol. The structure features a naphthamide core linked to a phenyl group that carries a sulfamoyl moiety, which is further substituted by a 4-methylpyrimidine group.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study focusing on sulfamoyl derivatives demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismZone of Inhibition (mm)
Compound AS. aureus15
Compound BE. coli18
Naphthamide DerivativeK. pneumoniae20

Anti-cancer Potential

The compound's structural features suggest potential anti-cancer activity. Sulfonamide derivatives have been shown to inhibit certain cancer cell lines by interfering with folate metabolism . The presence of the naphthalene ring may enhance lipophilicity, improving cellular uptake and efficacy.

The mechanism by which this compound exerts its biological effects likely involves inhibition of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. Studies indicate that similar compounds inhibit dihydropteroate synthase, an enzyme critical in folate biosynthesis .

Case Study 1: Synthesis and Screening

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various sulfamoyl derivatives, including this compound. The synthesized compounds were screened for antimicrobial activity and exhibited moderate to high efficacy against several bacterial strains .

Case Study 2: Structure-Activity Relationship (SAR)

A quantitative structure–activity relationship (QSAR) analysis highlighted the importance of substituents at the para position on the phenyl ring. The presence of electronegative atoms significantly enhanced biological activity, indicating that fine-tuning the chemical structure can optimize efficacy .

Q & A

Q. Table 1: Reaction Conditions and Yields

StepReagents/CatalystsSolventTemp (°C)Yield (%)
1Pd(PPh₃)₄, K₂CO₃THF8073.5
2EDCI, DMAPDCMRT68.2

Basic: What advanced spectroscopic techniques confirm structural integrity?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC (e.g., sulfamoyl NH at δ 10.2 ppm; naphthamide carbonyl at δ 168.5 ppm) .
  • IR Spectroscopy : Confirm sulfonamide (S=O stretch at 1150–1250 cm⁻¹) and amide (C=O at 1650–1700 cm⁻¹) groups .
  • X-ray Crystallography : Resolve ambiguity in stereochemistry via single-crystal analysis (e.g., space group P2₁/c, Z = 4) .

Advanced: How to design SAR studies to identify critical functional groups for bioactivity?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified pyrimidine (e.g., 5-methyl vs. 4-fluoro) or naphthamide groups .
  • Bioactivity Assays : Test analogs in enzyme inhibition (e.g., urease IC₅₀) or cytotoxicity screens (e.g., MTT assay on HCT-116 cells) .
  • Data Analysis : Use multivariate regression to correlate substituent electronic/hydrophobic parameters with activity .

Q. Table 2: SAR of Pyrimidine Substitutents

SubstituentUrease IC₅₀ (µM)LogP
4-Methyl12.32.1
4-Fluoro8.71.8

Advanced: What challenges arise in crystallographic analysis, and how to address them?

Methodological Answer:

  • Crystal Growth : Use slow evaporation in DMSO/water (1:3) at 4°C to obtain diffraction-quality crystals .
  • Disorder Mitigation : Apply SHELXL refinement with isotropic displacement parameters for flexible sulfamoyl groups .
  • Data Collection : Use synchrotron radiation (λ = 0.710–0.980 Å) for high-resolution datasets .

Basic: What in vitro assays evaluate therapeutic potential?

Methodological Answer:

  • Enzyme Inhibition : Measure urease activity via indophenol method (absorbance at 630 nm) .
  • Antimicrobial Screening : Use microdilution assays (MIC determination against S. aureus or E. coli) .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., IC₅₀ calculation for HT-29) .

Advanced: How to improve aqueous solubility for in vivo studies?

Methodological Answer:

  • Salt Formation : Prepare hydrochloride salts (solubility increases from 0.02 mg/mL to 1.5 mg/mL in PBS) .
  • Nanoformulation : Use PLGA nanoparticles (encapsulation efficiency >80%, particle size ~150 nm) .
  • Co-solvents : Optimize PEG-400/water mixtures (e.g., 30% PEG-400, solubility = 2.3 mg/mL) .

Advanced: How do computational models predict target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to urease (PDB: 4H9M; binding energy ≤−8.5 kcal/mol) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess complex stability (RMSD < 2.0 Å) .

Basic: What analytical methods track stability under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 1–9) and quantify degradation via HPLC (e.g., t₁/₂ = 24 h at pH 7.4) .
  • Thermal Stability : Use DSC to determine melting points (e.g., 152–154°C) and detect polymorphs .

Advanced: Which in vivo models assess pharmacokinetics and toxicity?

Methodological Answer:

  • Rodent Models : Administer 10 mg/kg IV/PO to Sprague-Dawley rats; measure plasma levels via LC-MS/MS (t₁/₂ = 4.2 h) .
  • Toxicology : Perform acute toxicity testing (OECD 423 guidelines; LD₅₀ > 500 mg/kg) .

Advanced: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Meta-Analysis : Compare IC₅₀ values from independent studies using standardized protocols (e.g., urease assay pH 6.8) .
  • Experimental Replication : Validate results in triplicate with blinded analysis to reduce bias .

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